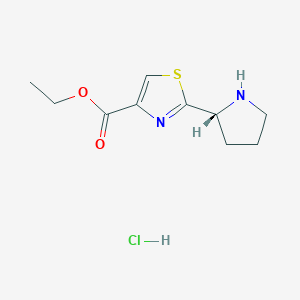

ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

CAS No.: 251349-56-1

Cat. No.: VC2798707

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 251349-56-1 |

|---|---|

| Molecular Formula | C10H15ClN2O2S |

| Molecular Weight | 262.76 g/mol |

| IUPAC Name | ethyl 2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H/t7-;/m1./s1 |

| Standard InChI Key | RWZYILAQTIQGAU-OGFXRTJISA-N |

| Isomeric SMILES | CCOC(=O)C1=CSC(=N1)[C@H]2CCCN2.Cl |

| SMILES | CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl |

Introduction

Chemical Identity and Structure

Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride (CAS No. 251349-56-1) is characterized by its heterocyclic structure featuring a thiazole ring system. This compound contains a pyrrolidine ring with R-configuration at the 2-position attached to a thiazole ring, which also bears an ethyl carboxylate group at the 4-position. The thiazole core, consisting of a five-membered ring with sulfur and nitrogen atoms, represents a versatile scaffold found in numerous biologically active compounds and pharmaceutical agents .

Basic Chemical Properties

The compound's fundamental chemical properties, as identified in available research, are presented in Table 1.

Table 1: Chemical Identity and Properties of Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate Hydrochloride

| Property | Value |

|---|---|

| Chemical Name | Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride |

| CAS Registry Number | 251349-56-1 |

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 226.3 g/mol |

| Physical State | Presumed crystalline solid |

| Boiling Point | 348.2±32.0 °C (Predicted) |

| Density | 1.216 |

| pKa | 7.95±0.10 (Predicted) |

The compound's molecular structure incorporates several key functional groups that contribute to its chemical behavior and potential biological activities .

Structural Nomenclature and Alternative Names

The compound is known by several names in chemical literature, reflecting different naming conventions and potential variations in stereochemical designation.

Table 2: Alternative Names for Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate Hydrochloride

| Alternative Name | Notes |

|---|---|

| Ethyl (S)-2-(pyrrolidin-2-yl)thiazole-4-carboxylate | Alternative stereochemical designation |

| (S)-2-Pyrrolidin-2-ylthiazole-4-carboxylic acid ethyl ester | Alternative format with S-designation |

| (S)-2-Pyrrolidin-2-ylthiazole-4-Carbocylic acid ethyl ester | Variant spelling with S-designation |

| 4-Thiazolecarboxylic acid, 2-(2S)-2-pyrrolidinyl-, ethyl ester | Format emphasizing the acid derivative |

| R-Ethyl 2-(pyrrolidine-2-yl)thiazole-4-carboxylate hydrochloride | Consistent with R-designation |

The presence of both R and S designations in the compound's synonyms suggests some inconsistency in the literature regarding its stereochemistry, or possibly the existence of studies on both stereoisomers .

Stereochemical Considerations

Significance of Stereochemistry

The stereochemistry at the pyrrolidine's C-2 position represents a critical structural feature of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride. Stereochemistry often plays a decisive role in determining a compound's biological activity, as different enantiomers may interact differently with biological targets, resulting in varied pharmacological profiles. The R-configuration specifically refers to the spatial arrangement of substituents around the chiral carbon (C-2) of the pyrrolidine ring .

Stereochemical Characterization

Physical and Chemical Properties

The physical and chemical properties of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can be inferred from its structure and available data on related compounds.

Solubility and Physical Characteristics

As a hydrochloride salt containing both polar (carboxylate, protonated pyrrolidine) and non-polar (thiazole ring) moieties, ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride likely exhibits moderate to good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The salt form generally enhances water solubility compared to the free base form. This property is particularly important for potential biological testing and pharmaceutical applications .

Stability and Reactivity Profiles

Based on structural analysis, ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride likely possesses several reactive sites:

-

The carboxylate ester group may undergo hydrolysis under acidic or basic conditions

-

The thiazole ring nitrogen can participate in hydrogen bonding and coordination with metals

-

The pyrrolidine nitrogen (as the hydrochloride salt) could be involved in acid-base reactions

| Synthetic Method | Key Reagents | Product Features |

|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketones/aldehydes + thioamides | 2,4-disubstituted thiazoles |

| Thiourea Coupling | N-bromosuccinimide + thiourea | 2-aminothiazoles |

| Cyclization of Thioamides | Halogenated carbonyl compounds | Substituted thiazoles |

The synthesis of related thiazole compounds often involves reaction with N-bromosuccinimide followed by coupling with thiourea to install the thiazole ring, as evidenced in compound synthesis described in the literature .

Stereochemical Considerations in Synthesis

For ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride, maintaining the correct stereochemistry at the pyrrolidine C-2 position would be a critical consideration. Potential approaches include:

-

Starting with an enantiomerically pure (R)-pyrrolidine derivative

-

Employing asymmetric synthetic methods to establish the stereocenter

-

Resolving racemic mixtures to isolate the desired enantiomer

-

Using enzymatic methods for stereoselective transformations

The final step in the synthesis would involve conversion to the hydrochloride salt, typically through treatment with hydrogen chloride in an appropriate solvent.

Building Blocks and Intermediates

The synthesis of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride might involve ethyl 2-aminothiazole-4-carboxylate as a key building block, as this intermediate has been utilized in the synthesis of related thiazole derivatives. The appropriate functionalization at the 2-position with the correctly configured pyrrolidine moiety would be a crucial synthetic step .

Structure-Activity Relationships

Structure-activity relationship studies on thiazole derivatives provide valuable insights into how structural features might influence the biological activity of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride.

Key Structural Elements

Several structural features of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride may contribute to its potential biological activities:

-

The thiazole core: Essential for numerous biological activities, including anticonvulsant and anticancer properties

-

The pyrrolidine ring: Often associated with enhanced binding to biological targets and improved pharmacokinetic properties

-

The ethyl carboxylate group: May contribute to lipophilicity and influence membrane permeability

-

The specific R-stereochemistry: Likely crucial for optimal binding to potential biological targets

Research on related compounds has demonstrated that the pyrrolidine ring attached to the thiazole moiety can enhance anticonvulsant activity, suggesting a similar effect might be observed with ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride .

Comparative Analysis with Related Compounds

Table 4: Comparison of Ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate Hydrochloride with Related Compounds

| Compound | Structural Similarities | Structural Differences | Potential Significance |

|---|---|---|---|

| Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate | Thiazole core, ethyl carboxylate at position 4 | Pyridine vs. pyrrolidine at position 2 | Different binding properties, solubility |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Thiazole core, pyrrolidine moiety | Different substitution pattern, ketone vs. ester | Known anticonvulsant activity suggests similar potential |

| Ethyl 2-aminothiazole-4-carboxylate | Thiazole core, ethyl carboxylate at position 4 | Simple amino group vs. pyrrolidine at position 2 | Often used as a synthetic precursor |

This comparative analysis highlights the structural elements that might contribute to the biological activities of ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride and provides direction for further investigation .

Research Applications and Future Directions

Recommended Research Directions

Based on the analysis of available data and the properties of related compounds, several research directions are recommended for ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride:

-

Development of efficient, stereoselective synthetic routes

-

Comprehensive characterization of physical, chemical, and spectroscopic properties

-

Evaluation of anticonvulsant activity, given the promising results with related thiazole-pyrrolidine compounds

-

Assessment of activity against cancer cell lines, particularly those that have shown sensitivity to thiazole derivatives

-

Investigation of structure-activity relationships through the synthesis and testing of close analogues

-

Exploration of potential applications as a synthetic building block

These research directions would contribute valuable insights to heterocyclic chemistry and potentially lead to the development of new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume